molecular formula C18H22N2O2 B13672623 5-(1-Boc-3-pyrrolidinyl)quinoline

5-(1-Boc-3-pyrrolidinyl)quinoline

Cat. No.: B13672623
M. Wt: 298.4 g/mol
InChI Key: DFEATKYAJKIZRW-UHFFFAOYSA-N
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Description

5-(1-Boc-3-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

The synthesis of 5-(1-Boc-3-pyrrolidinyl)quinoline can be achieved through several routes. One common method involves the reaction of 3-aminoquinoline with 4-chlorobutyryl chloride, followed by reduction with lithium aluminium hydride (LiAlH4) . Another approach is the alkylation of 3-aminoquinoline with 1,4-dibromobutane . These methods typically require specific reaction conditions, such as the use of anhydrous solvents and controlled temperatures, to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)quinoline involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the function of essential enzymes in pathogens . As an antitumor agent, it could interfere with cellular processes critical for cancer cell survival and proliferation . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

tert-butyl 3-quinolin-5-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-6-4-8-16-15(14)7-5-10-19-16/h4-8,10,13H,9,11-12H2,1-3H3

InChI Key

DFEATKYAJKIZRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=CC=NC3=CC=C2

Origin of Product

United States

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